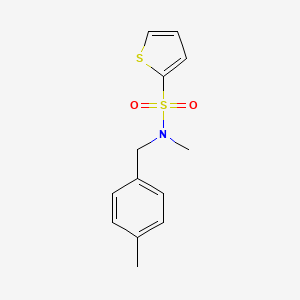
N-methyl-N-(4-methylbenzyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(4-methylbenzyl)-2-thiophenesulfonamide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic compound that has been used as a redox indicator, a dye, and a treatment for methemoglobinemia. In recent years, it has gained attention for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
Methylene blue has been shown to have a number of biochemical and physiological effects. It acts as a redox agent, transferring electrons between molecules in a number of metabolic pathways. It also has the ability to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, it has been shown to increase mitochondrial function and reduce oxidative stress, which may be beneficial for treating neurodegenerative diseases.
Biochemical and Physiological Effects
Methylene blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress, which may be beneficial for treating neurodegenerative diseases. It also has the ability to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
Methylene blue has a number of advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. However, there are limitations to its use. It can be toxic at high concentrations and can interfere with certain assays. Additionally, its use as a treatment for neurodegenerative diseases is still in the experimental stages and requires further research.
未来方向
There are a number of future directions for research on methylene blue. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a redox indicator in electrochemical reactions. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for use in treating other diseases such as cancer and cardiovascular disease.
合成方法
Methylene blue can be synthesized through a number of methods, including the reduction of N,N-dimethyl-p-nitrosoaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite, and the condensation of N,N-dimethylaniline with 4-methylbenzaldehyde followed by sulfonation and oxidation.
科学研究应用
Methylene blue has been used extensively in scientific research for a variety of applications. It has been used as a redox indicator in chemical reactions, a dye in microscopy, and a treatment for methemoglobinemia. In recent years, it has gained attention for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-11-5-7-12(8-6-11)10-14(2)18(15,16)13-4-3-9-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHHPSBGGKSTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

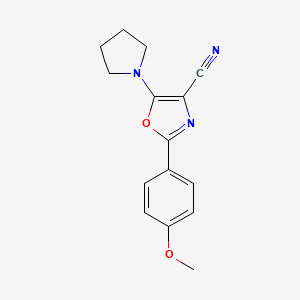
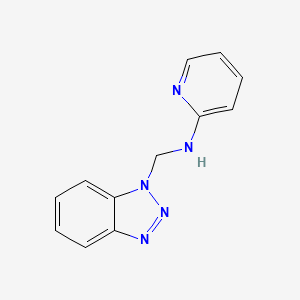

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)


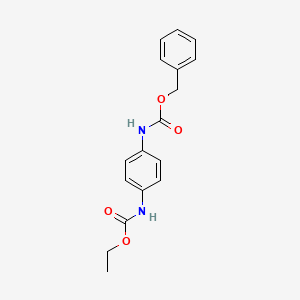

![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
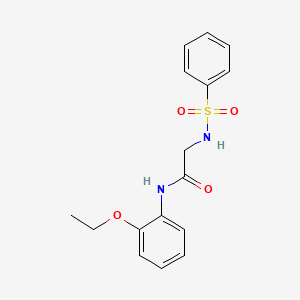
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

